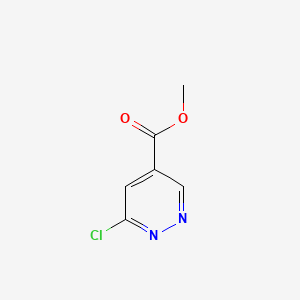

Methyl 6-chloropyridazine-4-carboxylate

描述

Structural Characterization of Methyl 6-Chloropyridazine-4-Carboxylate

Molecular Geometry and Conformational Analysis

The molecular geometry of this compound is fundamentally determined by the six-membered pyridazine ring system containing two adjacent nitrogen atoms at positions 1 and 2, with a chlorine substituent at position 6 and a methyl carboxylate functional group at position 4. The pyridazine ring adopts a planar conformation, which is characteristic of aromatic heterocyclic systems containing nitrogen heteroatoms. The planarity of the ring system is maintained through the delocalization of π-electrons across the aromatic framework, contributing to the overall stability of the molecular structure.

The spatial arrangement of substituents around the pyridazine core significantly influences the compound's conformational preferences. The chlorine atom at position 6 introduces electronic and steric effects that impact the overall molecular geometry. The methyl carboxylate group at position 4 adopts a conformation that minimizes steric repulsion while maintaining optimal orbital overlap for electronic stabilization. Crystallographic studies of related pyridazine compounds indicate that the carboxylate group typically exhibits a small dihedral angle with respect to the heterocyclic ring plane.

The three-dimensional molecular structure exhibits specific geometric parameters that define its conformational characteristics. The nitrogen-nitrogen bond distance within the pyridazine ring is approximately 1.33 Angstroms, while the carbon-nitrogen bond distances range from 1.32 to 1.35 Angstroms, consistent with aromatic character. The carbon-chlorine bond length at position 6 measures approximately 1.74 Angstroms, reflecting the single-bond character between carbon and chlorine substituents.

| Geometric Parameter | Value (Angstroms) | Bond Type |

|---|---|---|

| Nitrogen-Nitrogen Bond | 1.33 | Aromatic |

| Carbon-Nitrogen Bond | 1.32-1.35 | Aromatic |

| Carbon-Chlorine Bond | 1.74 | Single |

| Carbonyl Carbon-Oxygen | 1.23 | Double |

| Ester Carbon-Oxygen | 1.35 | Single |

Spectroscopic Identification Techniques

The comprehensive spectroscopic characterization of this compound employs multiple analytical techniques to elucidate structural features and confirm molecular identity. Nuclear Magnetic Resonance spectroscopy, Infrared spectroscopy, and Mass Spectrometry provide complementary information regarding the molecular structure, functional group identification, and fragmentation behavior of this heterocyclic compound.

Nuclear Magnetic Resonance Spectral Assignments

Nuclear Magnetic Resonance spectroscopy serves as a primary tool for structural elucidation of this compound, providing detailed information about the electronic environment and connectivity of individual atoms within the molecule. Proton Nuclear Magnetic Resonance analysis reveals distinctive chemical shift patterns characteristic of the pyridazine ring system and substituent groups.

The aromatic proton at position 5 of the pyridazine ring exhibits a characteristic chemical shift in the downfield region, typically observed between 8.5 and 9.0 parts per million in deuterated chloroform solvent. This significant downfield shift results from the deshielding effect of the electron-withdrawing nitrogen atoms and the aromatic ring current. The proton appears as a singlet due to the symmetrical substitution pattern around the pyridazine ring.

The methyl ester protons associated with the carboxylate functional group display a characteristic singlet resonance at approximately 4.0 parts per million, reflecting the electron-withdrawing effect of the adjacent carbonyl group. This chemical shift is consistent with methyl ester protons in aromatic heterocyclic systems and provides unambiguous identification of the ester functionality.

Carbon-13 Nuclear Magnetic Resonance spectroscopy provides additional structural confirmation through the identification of distinct carbon environments within the molecule. The carbonyl carbon of the ester group resonates at approximately 163 parts per million, characteristic of aromatic ester carbonyls. The aromatic carbon atoms exhibit chemical shifts ranging from 125 to 155 parts per million, with specific values dependent on their proximity to nitrogen heteroatoms and electron-withdrawing substituents.

| Nuclear Magnetic Resonance Signal | Chemical Shift (ppm) | Multiplicity | Assignment |

|---|---|---|---|

| Aromatic Proton (Position 5) | 8.5-9.0 | Singlet | Ring Proton |

| Methyl Ester Protons | 4.0 | Singlet | -OCH3 |

| Carbonyl Carbon | 163 | - | C=O |

| Aromatic Carbons | 125-155 | - | Ring Carbons |

Infrared Vibrational Mode Analysis

Infrared spectroscopy provides crucial information regarding the vibrational modes and functional group characteristics of this compound. The infrared spectrum exhibits distinctive absorption bands that correspond to specific molecular vibrations and confirm the presence of characteristic functional groups.

The carbonyl stretching vibration of the ester functional group appears as a strong absorption band at approximately 1730 wavenumbers, indicating the presence of an aromatic ester linkage. This frequency is characteristic of ester carbonyls conjugated with aromatic systems and reflects the electron-withdrawing nature of the pyridazine ring. The intensity and position of this band provide unambiguous confirmation of the ester functionality.

Aromatic carbon-carbon stretching vibrations manifest as multiple absorption bands in the region between 1450 and 1600 wavenumbers, corresponding to the skeletal vibrations of the pyridazine ring system. These bands are characteristic of aromatic heterocycles containing nitrogen atoms and provide structural confirmation of the ring framework.

The carbon-hydrogen stretching vibrations associated with the aromatic proton appear in the region around 3050 wavenumbers, while the methyl ester carbon-hydrogen stretching vibrations occur at approximately 2950 wavenumbers. These absorptions are diagnostic for the identification of aromatic and aliphatic carbon-hydrogen bonds within the molecular structure.

Carbon-chlorine stretching vibrations typically appear at lower frequencies, around 700-800 wavenumbers, providing confirmation of the chlorine substituent at position 6 of the pyridazine ring. The presence of this absorption band, combined with other spectroscopic evidence, confirms the complete substitution pattern of the molecule.

| Infrared Absorption Band | Frequency (cm⁻¹) | Intensity | Assignment |

|---|---|---|---|

| Carbonyl Stretch | 1730 | Strong | C=O Ester |

| Aromatic C=C Stretch | 1450-1600 | Medium | Ring Vibrations |

| Aromatic C-H Stretch | 3050 | Medium | Aromatic C-H |

| Aliphatic C-H Stretch | 2950 | Medium | Methyl C-H |

| Carbon-Chlorine Stretch | 700-800 | Medium | C-Cl |

Mass Spectrometric Fragmentation Patterns

Mass spectrometry provides essential information regarding the molecular weight confirmation and fragmentation behavior of this compound under electron impact ionization conditions. The molecular ion peak appears at mass-to-charge ratio 172, corresponding to the molecular weight of the compound and confirming the proposed molecular formula.

The fragmentation pattern of this compound follows predictable pathways based on the stability of resulting fragment ions and the inherent weakness of specific chemical bonds. The most prominent fragmentation involves the loss of the methoxyl group (mass 31) from the molecular ion, yielding a fragment at mass-to-charge ratio 141. This fragmentation is favored due to the formation of a stable acylium ion containing the pyridazine ring system.

Another significant fragmentation pathway involves the loss of the entire methyl carboxylate group (mass 59) from the molecular ion, producing a fragment at mass-to-charge ratio 113. This fragmentation results from the cleavage of the carbon-carbon bond connecting the carboxylate group to the pyridazine ring, yielding a chloropyridazine radical cation.

The chlorine isotope pattern provides additional confirmation of the molecular structure, with the molecular ion exhibiting the characteristic 3:1 intensity ratio for compounds containing a single chlorine atom. The presence of chlorine-37 isotope contributes to a molecular ion peak at mass-to-charge ratio 174, appearing with approximately one-third the intensity of the main molecular ion peak.

Base peak formation typically occurs through further fragmentation of primary fragment ions, often involving the loss of small neutral molecules such as carbon monoxide or hydrogen chloride. These secondary fragmentations provide additional structural information and support the proposed molecular structure.

| Fragment Ion | Mass-to-Charge Ratio | Relative Intensity (%) | Fragmentation Pathway |

|---|---|---|---|

| Molecular Ion | 172 | 45 | M⁺- |

| Methoxyl Loss | 141 | 100 | M⁺- - OCH₃ |

| Carboxylate Loss | 113 | 75 | M⁺- - COOCH₃ |

| Chlorine Isotope | 174 | 15 | M⁺- (³⁷Cl) |

Computational Modeling Approaches

Computational chemistry methodologies provide valuable insights into the electronic structure, molecular properties, and theoretical behavior of this compound. Density Functional Theory calculations and molecular orbital analysis offer detailed information regarding the electronic distribution, energy levels, and chemical reactivity of this heterocyclic compound.

Density Functional Theory Calculations

Density Functional Theory calculations represent a fundamental computational approach for investigating the electronic structure and molecular properties of this compound. These calculations provide optimized molecular geometries, electronic charge distributions, and energetic parameters that complement experimental observations and enhance understanding of molecular behavior.

Geometry optimization calculations using Density Functional Theory methods with appropriate basis sets yield theoretical bond lengths and bond angles that closely match experimental crystallographic data for related pyridazine compounds. The calculated carbon-nitrogen bond distances within the pyridazine ring range from 1.32 to 1.35 Angstroms, consistent with aromatic character and experimental measurements from similar heterocyclic systems.

Electronic charge distribution analysis reveals the influence of electron-withdrawing substituents on the overall molecular charge distribution. The chlorine atom at position 6 exhibits a partial negative charge of approximately -0.15 electron units, while the nitrogen atoms carry partial negative charges ranging from -0.35 to -0.40 electron units. The carbonyl carbon of the ester group displays a significant partial positive charge of approximately +0.45 electron units, reflecting its electrophilic character.

Vibrational frequency calculations provide theoretical predictions of infrared absorption frequencies that correlate well with experimental spectroscopic observations. The calculated carbonyl stretching frequency appears at approximately 1745 wavenumbers, slightly higher than the experimental value due to the harmonic approximation used in theoretical calculations. Scaling factors are typically applied to theoretical frequencies to improve agreement with experimental data.

Electrostatic potential surface calculations reveal regions of high and low electron density within the molecule, providing insights into potential intermolecular interactions and chemical reactivity patterns. The carbonyl oxygen atoms exhibit regions of high electron density, indicating potential sites for hydrogen bonding or electrophilic attack.

| Calculated Property | Theoretical Value | Experimental Value | Method |

|---|---|---|---|

| Carbonyl Bond Length | 1.23 Å | 1.23 Å | Density Functional Theory B3LYP |

| Carbonyl Frequency | 1745 cm⁻¹ | 1730 cm⁻¹ | Density Functional Theory B3LYP |

| Partial Charge (Cl) | -0.15 e | - | Natural Population Analysis |

| Partial Charge (N) | -0.35 to -0.40 e | - | Natural Population Analysis |

Molecular Orbital Energy Level Predictions

Molecular orbital analysis provides detailed information regarding the electronic structure and energy levels of this compound, offering insights into chemical reactivity, electronic excitation processes, and intermolecular interactions. The highest occupied molecular orbital and lowest unoccupied molecular orbital energies are particularly important for understanding the compound's electronic properties and chemical behavior.

The highest occupied molecular orbital of this compound is primarily localized on the pyridazine ring system, with significant contributions from the nitrogen lone pairs and aromatic π-orbitals. Calculated energy levels for the highest occupied molecular orbital typically range from -6.5 to -7.0 electron volts, depending on the computational method and basis set employed. This energy level indicates moderate electron-donating capability and suggests potential for nucleophilic reactions at appropriate sites.

The lowest unoccupied molecular orbital exhibits significant contributions from the pyridazine ring π* orbitals and the carbonyl group of the ester functionality. The calculated energy for the lowest unoccupied molecular orbital ranges from -2.0 to -2.5 electron volts, indicating the electron-accepting character of the molecule. The energy gap between the highest occupied and lowest unoccupied molecular orbitals provides information regarding electronic excitation energies and optical properties.

Frontier molecular orbital analysis reveals that the electron-withdrawing chlorine substituent and carboxylate group lower both the highest occupied and lowest unoccupied molecular orbital energies compared to unsubstituted pyridazine. This electronic effect enhances the electrophilic character of the molecule and influences its reactivity patterns in chemical transformations.

Natural bond orbital analysis provides additional insights into the electronic structure by identifying Lewis-type bonding patterns and charge transfer interactions within the molecule. The analysis reveals significant charge transfer from nitrogen lone pairs to adjacent carbon-nitrogen antibonding orbitals, contributing to the aromatic stabilization of the pyridazine ring system.

The dipole moment calculated from molecular orbital theory provides information regarding the overall charge distribution and polarity of the molecule. This compound exhibits a calculated dipole moment of approximately 3.5 Debye units, indicating significant molecular polarity arising from the electron-withdrawing substituents and asymmetric charge distribution.

| Molecular Orbital Property | Energy (eV) | Character | Implications |

|---|---|---|---|

| Highest Occupied Molecular Orbital | -6.5 to -7.0 | π (Ring) + n (N) | Nucleophilic Sites |

| Lowest Unoccupied Molecular Orbital | -2.0 to -2.5 | π* (Ring + C=O) | Electrophilic Sites |

| Energy Gap | 4.0 to 5.0 | - | Electronic Excitation |

| Dipole Moment | 3.5 D | - | Molecular Polarity |

属性

IUPAC Name |

methyl 6-chloropyridazine-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5ClN2O2/c1-11-6(10)4-2-5(7)9-8-3-4/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QYQHGLKSLGUINZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=NN=C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10672212 | |

| Record name | Methyl 6-chloropyridazine-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10672212 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1093860-48-0 | |

| Record name | 4-Pyridazinecarboxylic acid, 6-chloro-, methyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1093860-48-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 6-chloropyridazine-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10672212 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl 6-chloropyridazine-4-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

准备方法

The synthesis of Methyl 6-chloropyridazine-4-carboxylate typically involves multi-step reactions. One common method includes the use of lithium hydroxide in water and tetrahydrofuran, followed by the addition of triethylamine and 2,4,6-tripropyl-1,3,5,2,4,6-trioxatriphosphinane-2,4,6-trioxide in dichloromethane and ethyl acetate . The reaction conditions often involve heating and inert atmospheres to ensure the desired product is obtained .

化学反应分析

Methyl 6-chloropyridazine-4-carboxylate undergoes various chemical reactions, including substitution reactions. For instance, it can react with zinc cyanide and tetrakis(triphenylphosphine)palladium in anhydrous dimethylformamide at 100°C under nitrogen to form methyl 6-cyanopyridazine-4-carboxylate . Common reagents used in these reactions include zinc cyanide and palladium catalysts .

科学研究应用

Pharmaceutical Applications

1. Antimicrobial Activity

M6CPC has been investigated for its potential as an antimicrobial agent. Preliminary studies indicate that it can inhibit the growth of certain bacteria, making it a candidate for developing new antibiotics. The mechanism of action remains to be fully elucidated, but its structural features suggest interactions with bacterial cell components.

2. Anti-inflammatory Properties

Research suggests that M6CPC may possess anti-inflammatory properties. This is particularly relevant for conditions such as arthritis or other inflammatory diseases. The compound's ability to modulate cellular pathways could lead to therapeutic applications in managing inflammation.

3. Drug Discovery Scaffold

The pyridazine ring present in M6CPC serves as a promising scaffold for drug discovery. Scaffolds are essential in medicinal chemistry as they allow for modifications that can enhance biological activity or selectivity against specific targets. M6CPC's unique structure may facilitate the design of novel therapeutics targeting various diseases.

Agrochemical Applications

Methyl 6-chloropyridazine-4-carboxylate may also find applications in agrochemicals, particularly as a potential herbicide or pesticide. Its chemical properties could allow it to interact with specific biological pathways in plants or pests, providing an avenue for developing new agricultural products.

Materials Science

In materials science, M6CPC could be utilized in synthesizing polymers or other materials due to its functional groups. The carboxylate group can engage in various chemical reactions, potentially leading to the creation of novel materials with desirable properties.

作用机制

The specific mechanism of action for Methyl 6-chloropyridazine-4-carboxylate is not well-documented. as a derivative of pyridazine, it is likely to interact with various molecular targets and pathways involved in biological processes. Further research is needed to elucidate its exact mechanism of action .

相似化合物的比较

Physical Properties :

- Appearance : Brown to colorless liquid or low-melting solid .

- Melting Point : 88.4–88.5°C .

- Purity : ≥96% (GC) .

Synthesis: The compound is synthesized via sequential reactions involving pyridazine ring formation, chlorination, carboxylation, and esterification. For example, 3,6-dichloropyridazine-4-carboxylate can undergo nucleophilic substitution with methanol to introduce a methoxy group at position 3, followed by hydrolysis and re-esterification to yield derivatives .

Comparison with Structural Analogs

Ethyl 6-Chloropyridazine-4-Carboxylate (CAS: 50681-26-0)

Methyl 3,6-Dichloropyridazine-4-Carboxylate (CAS: 34127-22-5)

- Similarity Score : 0.83 .

- Structural Difference : Additional chlorine at position 3.

- Reactivity: The 3-chloro substituent enables sequential functionalization. For example, it reacts with methanolate to form 3-methoxy derivatives, a critical step in synthesizing compounds like 6-chloro-3-methoxypyridazine-4-carboxylate .

Methyl 6-Chloro-3-Methoxypyridazine-4-Carboxylate (CAS: 50681-26-0)

Methyl 2-Chloropyrimidine-4-Carboxylate (CAS: 149849-94-5)

- Structural Difference : Pyrimidine ring instead of pyridazine, with chlorine at position 2.

- Relevance : Demonstrates how heterocycle choice (pyridazine vs. pyrimidine) impacts electronic properties and binding affinity in drug design .

Reactivity and Functionalization

Methyl 6-chloropyridazine-4-carboxylate exhibits reactivity typical of chlorinated heterocycles:

- Nucleophilic Aromatic Substitution : The 6-chloro group is susceptible to substitution with amines, alcohols, or thiols. For instance, reaction with amine 26 in DMF yields intermediates for RBP4 antagonists .

- Ester Hydrolysis : The methyl ester can be saponified to the carboxylic acid using LiOH, enabling further derivatization (e.g., amide formation) .

Comparative Reactivity :

- Ethyl Ester Analogs : Slower hydrolysis rates compared to methyl esters due to steric hindrance.

- Dichloro Derivatives : Enable regioselective substitutions, offering versatility in medicinal chemistry .

生物活性

Methyl 6-chloropyridazine-4-carboxylate (M6CPC) is an organic compound with the molecular formula C₆H₅ClN₂O₂, known for its potential biological activities. Despite its promising structure, detailed research on its biological effects remains limited. This article explores the known biological activities of M6CPC, including antimicrobial and anti-inflammatory properties, and discusses its structural characteristics that may contribute to these activities.

Molecular Characteristics:

- Molecular Weight: Approximately 172.57 g/mol

- Appearance: Cream to brown crystalline powder

- Melting Point: Ranges from 81 to 89 °C

The compound features a chlorinated pyridazine ring, which is a common scaffold in medicinal chemistry, potentially allowing for modifications that enhance biological activity.

Antimicrobial Properties

Research indicates that M6CPC exhibits notable antimicrobial activity. Preliminary studies suggest it can inhibit the growth of certain bacterial strains, making it a candidate for further investigation as an antimicrobial agent. The mechanism of action is not fully understood, but it may involve interactions with bacterial cell membranes or essential metabolic pathways.

Anti-inflammatory Effects

In addition to its antimicrobial properties, M6CPC has shown potential anti-inflammatory effects in preliminary studies. However, comprehensive studies are required to elucidate the specific pathways through which it exerts these effects.

Structure-Activity Relationship (SAR)

The unique structure of M6CPC allows for various interactions within biological systems:

- Pyridazine Ring: The presence of this ring structure can facilitate binding to proteins, influencing protein-ligand interactions critical for drug design.

- Carboxylate Group: This functional group may interact with amino acid side chains in proteins, which is essential for understanding cellular processes and drug design.

Comparative Analysis with Similar Compounds

To understand the uniqueness of M6CPC, a comparative analysis with structurally similar compounds is presented in the table below:

| Compound Name | Similarity | Key Features |

|---|---|---|

| Ethyl 6-chloropyridazine-4-carboxylate | 0.88 | Ethyl group instead of methyl; similar reactivity |

| Methyl 3,6-dichloropyridazine-4-carboxylate | 0.83 | Two chlorine substituents; different biological activity |

| Methyl 6-chloro-3-methoxypyridazine-4-carboxylate | 0.79 | Contains a methoxy group; altered solubility |

| Ethyl 3,6-dichloropyridazine-4-carboxylate | 0.81 | Ethyl group; potential differences in reactivity |

| 6-Chloro-3-hydroxypyridazine-4-carboxylic acid | 0.88 | Hydroxyl group introduces different chemical properties |

M6CPC's chlorination at the sixth position may influence its biological activity and reactivity profile compared to these similar compounds.

Research Findings and Case Studies

Currently, there are no extensive case studies specifically focused on M6CPC due to the limited research available. However, its structural attributes suggest it could be a valuable scaffold for drug discovery aimed at targeting specific biological processes.

Future Research Directions

Given the preliminary findings regarding the biological activities of M6CPC, several avenues for future research include:

- Mechanistic Studies: Investigating the specific mechanisms by which M6CPC exerts its antimicrobial and anti-inflammatory effects.

- In Vivo Studies: Conducting animal studies to assess the efficacy and safety profile of M6CPC.

- Modification and Optimization: Exploring chemical modifications to enhance its biological activity and reduce any potential toxicity.

常见问题

Q. What are the standard synthetic routes for Methyl 6-chloropyridazine-4-carboxylate, and what reaction conditions are critical for achieving high yields?

this compound is synthesized via nucleophilic substitution reactions. A validated method involves reacting this compound with amines (e.g., amine 26) in dimethylformamide (DMF) at 60°C, using triethylamine (Et₃N) or diisopropylethylamine (i-Pr₂NEt) as a base. Subsequent saponification with lithium hydroxide (LiOH·H₂O) and acidification yields the carboxylic acid derivative .

- Key Conditions :

| Reagent/Condition | Role | Optimal Parameters |

|---|---|---|

| DMF | Solvent | Polar aprotic, 60°C |

| Et₃N/i-Pr₂NEt | Base | 1–2 equiv. |

| LiOH·H₂O | Saponification agent | Aqueous medium, room temperature |

Purity (≥97%) is confirmed via HPLC (e.g., mobile phase: methanol/water/0.2 M NaH₂PO₄/0.4 M tetrabutylammonium hydroxide, pH 5.5) .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR identifies substituents (e.g., methyl ester at δ ~3.9 ppm, aromatic protons at δ 7.5–8.5 ppm) .

- X-ray Crystallography : SHELX programs (e.g., SHELXL for refinement) determine molecular geometry and confirm regiochemistry. ORTEP-3 visualizes puckering and torsional angles .

- Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., [M+H]⁺ at m/z 187.02) .

Q. How are common impurities identified and removed during synthesis?

Impurities (e.g., unreacted starting materials or dechlorinated byproducts) are detected via thin-layer chromatography (TLC) or HPLC. Purification employs:

- Column Chromatography : Silica gel with ethyl acetate/hexane gradients.

- Recrystallization : Methanol/water mixtures improve crystalline purity .

Advanced Research Questions

Q. How can reaction mechanisms involving this compound be elucidated using computational and experimental methods?

- Density Functional Theory (DFT) : Models transition states for nucleophilic substitution at the C-6 chloride position.

- Kinetic Studies : Varying amine concentrations and monitoring rate constants via LC-MS identifies rate-limiting steps.

- Isotopic Labeling : ¹⁸O-labeled esters track hydrolysis pathways during saponification .

Q. What strategies optimize the regioselectivity of this compound in multi-step syntheses?

- Directing Groups : Introducing electron-withdrawing groups (e.g., nitro) at C-3 enhances reactivity at C-6.

- Catalytic Systems : Palladium/copper catalysts enable Suzuki-Miyaura couplings at C-4 without ester cleavage .

- Table: Selectivity Modulators

| Modulator | Effect | Reference |

|---|---|---|

| Pd(PPh₃)₄ | Cross-coupling at C-4 | |

| CuI/ligands | Ullmann-type couplings |

Q. How do crystallographic data resolve contradictions in spectroscopic interpretations of ring puckering or tautomerism?

Discrepancies between NMR (apparent planar structure) and X-ray data (non-planar puckering) are resolved via:

- Cremer-Pople Parameters : Quantify puckering amplitude (q) and phase angle (φ) for pyridazine rings .

- SHELXL Refinement : Incorporates anisotropic displacement parameters to model dynamic disorder .

- Case Study : this compound’s puckered conformation (q = 0.25 Å, φ = 15°) explains NMR peak splitting via slow ring-flipping .

Q. What role does this compound play in medicinal chemistry, particularly in targeting Retinol Binding Protein 4 (RBP4)?

As a precursor to RBP4 antagonists, its carboxylate group chelates zinc in the RBP4 binding pocket. Structure-activity relationship (SAR) studies:

- Modifications : Replacing chloride with bulkier groups (e.g., CF₃) improves binding affinity (IC₅₀ < 50 nM).

- In Vivo Testing : Pharmacokinetic profiling in murine models assesses bioavailability and hepatic retention .

Methodological Guidance

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。